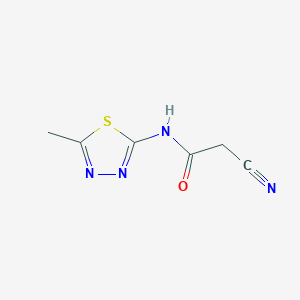![molecular formula C23H22FN3O3S2 B12128487 N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide](/img/structure/B12128487.png)
N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{4-[(5Z)-5-(4-etilbencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoyl}-4-fluorobenzohidrazida es un complejo compuesto orgánico que presenta un núcleo de tiazolidinona, una parte de fluorobenzohidrazida y un sustituyente de etilbencilideno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-{4-[(5Z)-5-(4-etilbencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoyl}-4-fluorobenzohidrazida generalmente implica múltiples pasos:
Formación del núcleo de tiazolidinona: El núcleo de tiazolidinona se sintetiza haciendo reaccionar una tioamida con una α-halocetona en condiciones básicas. Esta reacción forma el anillo 2-tioxo-1,3-tiazolidin-4-ona.
Condensación aldólica: La tiazolidinona se somete entonces a una condensación aldólica con 4-etilbenzaldehído para introducir el sustituyente de etilbencilideno.
Acilación: El compuesto resultante se acila con cloruro de 4-fluorobenzoilo en presencia de una base como la piridina para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de los pasos sintéticos anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de cribado de alto rendimiento para identificar los catalizadores y disolventes más eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo tioxo, lo que lleva a la formación de sulfóxidos o sulfones.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: La parte de fluorobenzohidrazida puede participar en reacciones de sustitución nucleófila, donde el átomo de flúor es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en condiciones básicas para facilitar las reacciones de sustitución.
Productos principales
Oxidación: Sulfóxidos o sulfones.
Reducción: Derivados de alcohol.
Sustitución: Diversos derivados sustituidos en función del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por sus propiedades estructurales y reactividad únicas. Sirve como compuesto modelo para estudiar los derivados de la tiazolidinona y su comportamiento químico.
Biología
Biológicamente, N’-{4-[(5Z)-5-(4-etilbencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoyl}-4-fluorobenzohidrazida ha mostrado potencial como agente antimicrobiano y anticancerígeno. Su capacidad para interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, este compuesto se explora por su potencial terapéutico. Sus características estructurales le permiten interactuar con diversos objetivos biológicos, lo que lo convierte en un prometedor compuesto líder para el desarrollo de nuevos fármacos.
Industria
Industrialmente, este compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad térmica o características electrónicas únicas.
Mecanismo De Acción
El mecanismo de acción de N’-{4-[(5Z)-5-(4-etilbencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoyl}-4-fluorobenzohidrazida implica su interacción con objetivos moleculares específicos. El núcleo de tiazolidinona puede interactuar con enzimas y receptores, modulando su actividad. La parte de fluorobenzohidrazida puede formar enlaces de hidrógeno con macromoléculas biológicas, mejorando su afinidad de unión.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de tiazolidinona: Compuestos como la 2-tioxo-1,3-tiazolidin-4-ona y sus derivados comparten una estructura central similar.
Fluorobenzohidrazidas: Los compuestos que contienen la parte de fluorobenzohidrazida, como la 4-fluorobenzohidrazida, están relacionados estructuralmente.
Unicidad
N’-{4-[(5Z)-5-(4-etilbencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoyl}-4-fluorobenzohidrazida es única debido a la combinación de su núcleo de tiazolidinona, el sustituyente de etilbencilideno y la parte de fluorobenzohidrazida. Esta combinación confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C23H22FN3O3S2 |
|---|---|
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-4-fluorobenzohydrazide |
InChI |
InChI=1S/C23H22FN3O3S2/c1-2-15-5-7-16(8-6-15)14-19-22(30)27(23(31)32-19)13-3-4-20(28)25-26-21(29)17-9-11-18(24)12-10-17/h5-12,14H,2-4,13H2,1H3,(H,25,28)(H,26,29)/b19-14- |
Clave InChI |
GVKRBTJIZCQGMJ-RGEXLXHISA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B12128404.png)


![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128420.png)

}-N-(3,4-dimethyl phenyl)acetamide](/img/structure/B12128437.png)
![1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12128441.png)
![4-{[4-Chloro-2-(trifluoromethyl)phenyl]carbamoyl}butanoic acid](/img/structure/B12128445.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12128458.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12128460.png)
![2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128464.png)
![2-methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B12128467.png)
![2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128476.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B12128479.png)
